Phenyl acridine-9-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of phenyl acridine-9-carboxylate and its derivatives often involves complex organic reactions. A notable method includes the intramolecular cyclization of 2-arylamino phenyl ketones, facilitated by tert-butyl bromide and Cu-catalyzed C-N coupling, allowing for the room-temperature formation of 9-substituted acridines from readily available 2-amino phenyl ketones and aryl boronic acids (Cao et al., 2020).
Molecular Structure Analysis
The crystal structures of phenyl acridine-9-carboxylates exhibit interesting features. Compounds such as 2-ethylphenyl acridine-9-carboxylate and 2,5-dimethylphenyl acridine-9-carboxylate form triclinic and monoclinic crystals, respectively. These structures are characterized by networks of C-H...pi and dispersive interactions, facilitating a variety of molecular orientations and packing arrangements in the lattice, which significantly influences their physical and chemical properties (Sikorski et al., 2005).
Chemical Reactions and Properties
Phenyl acridine-9-carboxylate undergoes various chemical reactions, including alkylation to produce chemiluminescent derivatives. Such reactions are enhanced by using thermal, photochemical, and sonochemical techniques, indicating the compound's versatility in synthetic chemistry. These reactions lead to products with potential applications in chemiluminescence-based assays and sensors (Batmanghelich et al., 1991).
Physical Properties Analysis
The physical properties of phenyl acridine-9-carboxylates, such as melting points, volatilisation temperatures, and enthalpies, have been extensively studied. These properties are crucial for understanding the compound's behavior under various conditions and for predicting its stability and reactivity. The melting points and volatilisation temperatures provide insights into the compound's thermal stability, which is essential for its storage and application in different environments (Krzymiński et al., 2010).
Chemical Properties Analysis
The chemiluminescence of phenyl acridine-9-carboxylate derivatives highlights their chemical properties, particularly their ability to emit light upon reaction with oxidizing agents. This feature is explored for applications in bioassays and imaging techniques. The introduction of electron-withdrawing groups has been shown to enhance the chemiluminescence of these compounds, offering a pathway for the design of highly sensitive and selective chemiluminescent sensors (Nakazono et al., 2019).
Scientific Research Applications
Summary of the Application
Phenyl acridine-9-carboxylate and its derivatives have been studied for their thermochemical properties and crystal lattice energetics . These studies involve determining the melting points, melting enthalpies, volatilisation temperatures, and volatilisation enthalpies of these compounds .
Methods of Application or Experimental Procedures
The melting points and melting enthalpies were determined by Differential Scanning Calorimetry (DSC) . The volatilisation temperatures and enthalpies were either measured by DSC or obtained by fitting Thermogravimetric (TG) curves to the Clausius–Clapeyron relationship .
Results or Outcomes
The studies found that the crystal lattices of phenyl acridine-9-carboxylates are stabilised predominantly by dispersive interactions between molecules . In contrast, the crystal lattices of their quaternary salts are stabilised by electrostatic interactions between ions .
2. Chemiluminescence
Summary of the Application
Phenyl acridine-9-carboxylate and its derivatives can display chemiluminescent properties . This ability is utilised in the assay of oxidants or nucleophiles, and in such cases, acridinium cations serve as chemiluminogenic indicators .
Methods of Application or Experimental Procedures
The chemiluminescent properties are displayed by acridinium cations alkyl-substituted at the endocyclic nitrogen atom and containing electron-attracting substituents at C9 . Oxidation gives rise to electronically excited N-alkyl-9-acridinones. Their relaxation is accompanied by the emission of light, i.e., chemiluminescence .
Results or Outcomes
The efficiency of chemiluminescence is no greater than a few percent . This effect is utilised in the assay of oxidants or nucleophiles, and in such cases, acridinium cations serve as chemiluminogenic indicators .
3. Anti-Inflammatory and Anticancer
Summary of the Application
Acridine derivatives, including Phenyl acridine-9-carboxylate, have shown promising anti-inflammatory and anticancer activities . They have been actively researched as prospective therapeutic agents for a wide range of disorders, including cancer .
Methods of Application or Experimental Procedures
The anti-inflammatory and anticancer activities of these compounds are typically evaluated using in vitro and in vivo models . The unique planar ring structure allows acridine derivatives to act as DNA intercalators .
4. Antimicrobial and Antiviral
Summary of the Application
Acridine derivatives have exhibited antimicrobial and antiviral activities . They have been used as effective disinfectants and anti-bacterials .
Methods of Application or Experimental Procedures
The antimicrobial and antiviral activities of these compounds are typically evaluated using in vitro models . The planar form of acridine derivatives allows them to intercalate into double-stranded DNA .
5. Antitubercular and Antiparasitic
Summary of the Application
Acridine derivatives have exhibited antitubercular and antiparasitic activities . They have been used as effective disinfectants and anti-bacterials .
Methods of Application or Experimental Procedures
The antitubercular and antiparasitic activities of these compounds are typically evaluated using in vitro models . The planar form of acridine derivatives allows them to intercalate into double-stranded DNA .
6. Chemiluminescence Assays
Summary of the Application
Phenyl acridine-9-carboxylate derivatives can be used in simple chemiluminescence assays of hydrogen peroxide and choline under neutral conditions .
Methods of Application or Experimental Procedures
The introduction of electron-withdrawing groups at 2,4-positions in the phenyl moiety intensified chemiluminescence . 2,4-(Dimethoxycarbonyl)phenyl 10-methyl-10λ4-acridine-9-carboxylate trifluoromethanesulfonate salt produced long-lasting chemiluminescence emission .
Results or Outcomes
This compound showed maximum chemiluminescence intensities at pH 8 .
Safety And Hazards
Future Directions
Acridine derivatives, including Phenyl acridine-9-carboxylate, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
properties
IUPAC Name |
phenyl acridine-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2/c22-20(23-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYUZWMXMSNPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333748 | |
Record name | Phenyl 9-acridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl acridine-9-carboxylate | |
CAS RN |
109392-90-7 | |
Record name | Phenyl 9-acridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phenyl acridine-9-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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